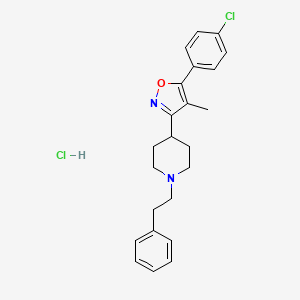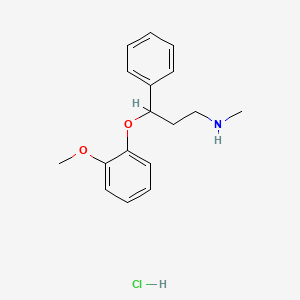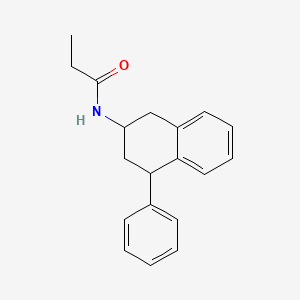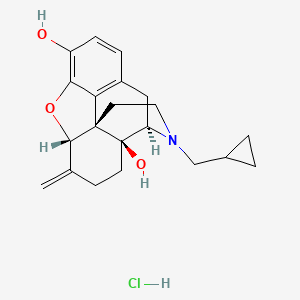
Clorhidrato de nalmefeno
Descripción general
Descripción
El hidrocloruro de nalmefeno es un antagonista opioide sintético que se utiliza principalmente para contrarrestar los efectos de la sobredosis de opioides y para reducir el consumo de alcohol en adultos con dependencia al alcohol . Es un análogo de 6-metileno de la naltrexona, lo que significa que comparte una estructura similar pero con un grupo metileno que reemplaza un átomo de hidrógeno . Este compuesto es conocido por su capacidad para prevenir o revertir los efectos de los opioides, incluida la depresión respiratoria, la sedación y la hipotensión .
Aplicaciones Científicas De Investigación
El hidrocloruro de nalmefeno tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El hidrocloruro de nalmefeno ejerce sus efectos al unirse a los receptores opioides en el cerebro. Actúa como un antagonista en los receptores opioides mu (μ) y delta (δ) y como un agonista parcial en el receptor opioide kappa (κ) . Al bloquear estos receptores, el hidrocloruro de nalmefeno previene los efectos típicos de los opioides, como la euforia y la depresión respiratoria . Esto lo hace efectivo en el tratamiento de la sobredosis de opioides y en la reducción del consumo de alcohol al modular las vías de recompensa en el cerebro .
Análisis Bioquímico
Biochemical Properties
Nalmefene hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the mu-opioid receptors in the brain, where it acts as a competitive antagonist. By binding to these receptors, nalmefene hydrochloride prevents the activation of the opioid signaling pathway, thereby inhibiting the effects of opioid agonists. Additionally, nalmefene hydrochloride has been shown to interact with other opioid receptors, including delta and kappa receptors, although its affinity for these receptors is lower .
Cellular Effects
Nalmefene hydrochloride exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits the opioid-induced suppression of neurotransmitter release, thereby restoring normal synaptic function. This action is particularly important in reversing the respiratory depression caused by opioid overdose. Nalmefene hydrochloride also influences cell signaling pathways by modulating the activity of G-protein-coupled receptors, leading to changes in intracellular cAMP levels and protein kinase activity. Furthermore, nalmefene hydrochloride has been shown to affect gene expression by altering the transcriptional activity of opioid-responsive genes .
Molecular Mechanism
The molecular mechanism of action of nalmefene hydrochloride involves its binding interactions with opioid receptors. As a competitive antagonist, nalmefene hydrochloride binds to the mu-opioid receptors with high affinity, preventing the binding of opioid agonists. This inhibition blocks the downstream signaling cascade, including the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent decrease in protein kinase A activity. Additionally, nalmefene hydrochloride may induce conformational changes in the receptor, further preventing its activation by opioid agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nalmefene hydrochloride have been observed to change over time. The stability of nalmefene hydrochloride is a critical factor, as it can degrade and form dimers, reducing its efficacy. Studies have shown that nalmefene hydrochloride is stable at room temperature for several hours, but prolonged exposure to light and higher temperatures can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with nalmefene hydrochloride maintaining its antagonistic activity over extended periods .
Dosage Effects in Animal Models
The effects of nalmefene hydrochloride vary with different dosages in animal models. At low doses, nalmefene hydrochloride effectively reverses opioid-induced respiratory depression without causing significant adverse effects. At higher doses, nalmefene hydrochloride can induce withdrawal symptoms in opioid-dependent animals and may cause toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antagonistic effect, and exceeding this dose can lead to adverse outcomes .
Metabolic Pathways
Nalmefene hydrochloride is extensively metabolized in the liver, primarily through conjugation with glucuronic acid. The resulting glucuronide metabolite is inactive and is excreted in the urine. Additionally, nalmefene hydrochloride undergoes N-dealkylation, producing a metabolite with minimal pharmacological activity. The metabolic pathways of nalmefene hydrochloride involve various enzymes, including UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, nalmefene hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Nalmefene hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues are influenced by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
Nalmefene hydrochloride exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the plasma membrane, where it interacts with opioid receptors. Additionally, nalmefene hydrochloride may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that nalmefene hydrochloride exerts its antagonistic effects at the appropriate sites within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El hidrocloruro de nalmefeno se sintetiza mediante una serie de reacciones químicas que comienzan con la naltrexona. . La síntesis típicamente involucra:
Material de partida: Naltrexona
Reactivos: Yoduro de metileno, base (por ejemplo, carbonato de potasio)
Condiciones: Reflujo en un solvente apropiado (por ejemplo, dimetilformamida)
Métodos de producción industrial: La producción industrial del hidrocloruro de nalmefeno implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la concentración de reactivos, la temperatura de reacción y los pasos de purificación como la recristalización . Además, la estabilidad del producto final se mejora mediante la incorporación de antioxidantes y modificadores de la presión osmótica .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de nalmefeno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión a N-óxido de nalmefeno utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Reducción del N-óxido de nalmefeno de regreso a nalmefeno utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Halogenación en la posición 6 utilizando agentes halogenantes como el bromo.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en un medio acuoso.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Bromo en un solvente orgánico como el cloroformo.
Principales productos:
Oxidación: N-óxido de nalmefeno
Reducción: Nalmefeno
Sustitución: 6-Bromo-nalmefeno
Comparación Con Compuestos Similares
El hidrocloruro de nalmefeno es similar a otros antagonistas opioides como la naltrexona y la naloxona . tiene varias características únicas:
Duración de acción más larga: El hidrocloruro de nalmefeno tiene una vida media más larga en comparación con la naloxona, lo que lo hace más efectivo para la reversión prolongada de opioides
Mejor biodisponibilidad oral: El hidrocloruro de nalmefeno se absorbe mejor cuando se toma por vía oral en comparación con la naltrexona.
Toxicidad hepática reducida: A diferencia de la naltrexona, el hidrocloruro de nalmefeno no exhibe toxicidad hepática dependiente de la dosis.
Compuestos similares:
Naltrexona: Otro antagonista opioide utilizado para la dependencia de opioides y alcohol.
Naloxona: Un antagonista opioide de acción corta que se utiliza principalmente para el tratamiento de emergencia de la sobredosis de opioides.
El hidrocloruro de nalmefeno destaca por su mayor duración de acción y su perfil de seguridad mejorado, lo que lo convierte en una herramienta valiosa en el manejo de la sobredosis de opioides y la dependencia del alcohol .
Propiedades
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWMRGWFQPSQLK-OPHZJPRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55096-26-9 (Parent) | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70891705 | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58895-64-0 | |
| Record name | Nalmefene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58895-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALMEFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


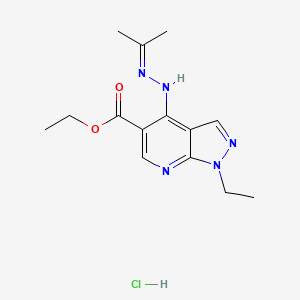

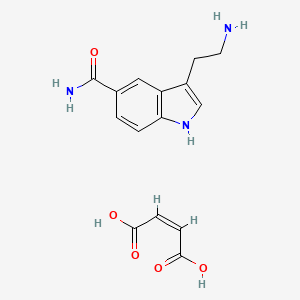

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)





